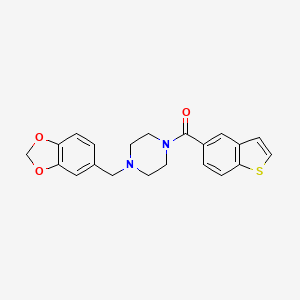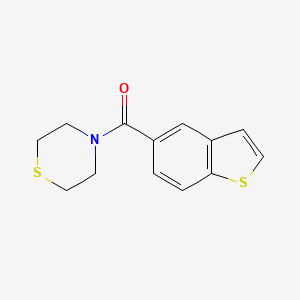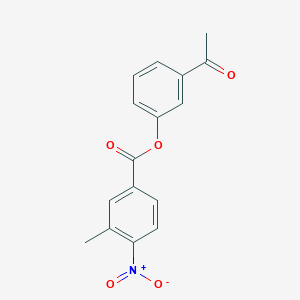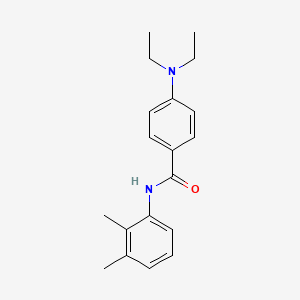![molecular formula C15H24N4O4 B5567878 1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of chemicals that include oxadiazole and pyrrolidine moieties, which are of significant interest due to their diverse potential applications in medicinal chemistry and materials science. Oxadiazoles, in particular, are known for their utility in creating compounds with desirable pharmacological activities, while pyrrolidine rings are often incorporated into drug designs to modulate biological activity and improve pharmacokinetic properties.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step organic reactions, starting from basic building blocks to achieve the complex final structure. An example includes the enzymatic C-demethylation of related compounds in liver microsomes, highlighting the metabolic transformations such compounds can undergo (Yoo et al., 2008). Another approach is the condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of specific reagents to synthesize oxadiazol-piperazine derivatives (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic evidence are crucial for characterizing the molecular structure of such compounds. For instance, the crystal structure and Hirshfeld surface analysis have been applied to imidazo[1,2-a]pyridine derivatives to understand their molecular conformation and intermolecular interactions (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole and pyrrolidine derivatives can include singlet oxygen reactions leading to the formation of peroxidic intermediates and subsequent coupling with nucleophiles to yield substituted pyrroles, which are precursors for various biologically active compounds (Wasserman et al., 2004).
Wissenschaftliche Forschungsanwendungen
Enzymatic Metabolism and Drug Development
Studies on compounds with oxadiazole rings, such as 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, have explored their metabolic pathways in rat liver microsomes, revealing major reactions like hydroxylation and carbonyl reduction. Such research aids in understanding the enzymatic metabolism of potential drug candidates, facilitating the development of novel therapeutics with improved pharmacokinetic profiles (H. Yoo et al., 2008).
Advanced Material Synthesis
Research on the synthesis of polyamides using diamines containing tert-butyl substituents has led to materials with desirable properties like high thermal stability, solubility in various organic solvents, and mechanical strength. These materials are valuable for applications in high-performance polymers and coatings (D. Liaw & Been-Yang Liaw, 1998).
Organic Light-Emitting Diodes (OLEDs)
Compounds with oxadiazole and tert-butyl groups have been utilized in the synthesis of hole-blocking materials for OLEDs, demonstrating significant improvements in device efficiency. This research contributes to the development of more efficient and durable OLEDs for use in displays and lighting (Changsheng Wang et al., 2001).
Antitumor Activity
Novel 1,2,4-oxadiazole compounds bearing tert-butyl groups have been synthesized and evaluated for their antitumor activity against various cell lines. These studies provide a foundation for the development of new cancer therapeutics based on the structural motif of oxadiazoles (Catalin V. Maftei et al., 2013).
Eigenschaften
IUPAC Name |
1-tert-butyl-N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-15(2,3)19-9-10(7-13(19)20)14(21)16-8-12-17-11(18-23-12)5-6-22-4/h10H,5-9H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWCUODDWYHCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NCC2=NC(=NO2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)
![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)
![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)


![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)